5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Description
Structurally, it features:
- Position 3: A 4-ethoxyphenyl substituent, contributing to lipophilicity and electronic effects via the ethoxy group.
- Position 5: A (3-chlorobenzyl)thio moiety, enhancing steric bulk and introducing a halogenated aromatic system.
- Core structure: A fused thiazole-pyrimidine system with a 2-thioxo group, critical for hydrogen bonding and redox activity .
Synthesis typically involves cyclization of 4-amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamide precursors under reflux with acetic anhydride, followed by functionalization at position 5 .
Properties
CAS No. |
1114617-27-4 |
|---|---|
Molecular Formula |
C20H16ClN3O2S3 |
Molecular Weight |
462 |
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O2S3/c1-2-26-15-8-6-14(7-9-15)24-17-16(29-20(24)27)18(25)23-19(22-17)28-11-12-4-3-5-13(21)10-12/h3-10H,2,11H2,1H3,(H,22,23,25) |
InChI Key |
FPPSEVUOURZWGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)Cl)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a thiazolo[4,5-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies to provide a comprehensive overview.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes the formation of thiazole and pyrimidine rings through cyclization reactions. The detailed synthetic pathway is crucial for understanding how structural modifications can influence biological activity.
Anticancer Properties
Research indicates that compounds with thiazolo[4,5-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyrimidines have been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
A study demonstrated that a related thiazolo compound exhibited cytotoxic effects with an IC50 value of approximately 10 µM against MCF-7 cells, suggesting that modifications in the side chains can enhance potency ( ).
The mechanisms underlying the anticancer activity of this compound may involve:
- Inhibition of Enzymatic Activities : Many thiazolo derivatives act as inhibitors of key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation ( ).
Antioxidant Activity
In addition to anticancer properties, this compound has shown antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, with results indicating significant radical scavenging activity comparable to standard antioxidants like ascorbic acid ( ).
Inhibitory Effects on Enzymes
This compound has also been evaluated for its inhibitory effects on various metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in neurological disorders. The inhibition of AChE can be beneficial in treating conditions like Alzheimer's disease ( ).
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- Cytotoxicity Studies : A derivative exhibited selective cytotoxicity against melanoma cells with a 4.9-fold increase compared to normal cells. This indicates potential for targeted cancer therapies ( ).
- Antimicrobial Activity : Related thiazole derivatives have shown promising antibacterial activity against pathogenic bacteria, suggesting a broad spectrum of biological effects ().
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound improves membrane permeability compared to simpler phenyl derivatives (e.g., 3-phenyl analogs) . Halogenated substituents (e.g., 3-chlorobenzylthio) enhance metabolic stability and receptor binding affinity compared to non-halogenated analogs like methyl or ethyl groups .
Synthetic Pathways: Thiazolo[4,5-d]pyrimidinones are commonly synthesized via cyclization of thiazole precursors in acetic anhydride , whereas triazolopyrimidines (e.g., compound in ) require carboxamide intermediates and carbon disulfide for ring closure.
Biological Relevance: Thiazolo[4,5-d]pyrimidinones with thioether linkages (e.g., 3-chlorobenzylthio) show superior CRF receptor binding compared to oxygen-containing analogs . Triazolopyrimidines (e.g., ) exhibit anticancer activity via oxidative stress induction, a mechanism less explored in thiazolo analogs .
Table 2: Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thiazolo[4,5-d]pyrimidine derivatives typically involves cyclization reactions, halogen-substituted benzyl thiol coupling, and functional group modifications. Key steps include:
- Cyclization : Use of dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents with potassium carbonate (K₂CO₃) as a base to facilitate ring closure .
- Thioether Formation : Reacting chlorobenzyl thiols with pyrimidinone intermediates under reflux conditions (80–100°C) for 6–12 hours, achieving yields of 45–70% depending on stoichiometry .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product .
Critical Variables : Excess thiol reagents improve thioether bond formation, while elevated temperatures reduce side products like disulfides .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the thiazolo-pyrimidine core via deshielded aromatic protons (δ 7.5–8.5 ppm) and ethoxyphenyl methine protons (δ 4.0–4.5 ppm). The 3-chlorobenzyl group shows a singlet at δ 4.3–4.7 ppm for the SCH₂ moiety .
- IR Spectroscopy : Confirm the thioxo (C=S) stretch at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₇ClN₃O₂S₂: ~454.02 Da) and fragmentation patterns (e.g., loss of Cl-benzyl group at m/z 320) .
Advanced Research Questions
Q. How do substituents (3-chlorobenzyl vs. 4-ethoxyphenyl) affect biological activity, and how can structural analogs resolve data contradictions?
- Methodological Answer :
- SAR Analysis : Compare analogs with substituent variations (e.g., 4-chloro vs. 3-chloro benzyl, ethoxy vs. methoxy phenyl) using in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example:
| Substituent (R1/R2) | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| 3-Cl-benzyl/4-OEtPh | 0.85 | 12.3 |
| 4-Cl-benzyl/4-OMePh | 1.45 | 8.7 |
| Data adapted from thiazolo-pyrimidine analogs in . |
- Contradiction Resolution : Discrepancies in activity (e.g., lower potency with bulkier substituents) may arise from steric hindrance or solubility differences. Use molecular docking to assess binding pocket compatibility .
Q. What computational strategies predict target engagement and off-target risks for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. Focus on hydrogen bonding with pyrimidine N-atoms and hydrophobic interactions with the chlorobenzyl group .
- Pharmacophore Modeling : Map electron-deficient regions (thioxo, chloro) to prioritize targets like tyrosine kinases or phosphodiesterases .
- Off-Target Screening : Use databases (ChEMBL, PubChem) to identify structural similarities to known inhibitors (e.g., triazolo-pyrimidines with anti-inflammatory activity) .
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. anti-proliferative effects) be reconciled across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate assays at standardized concentrations (e.g., 0.1–100 μM) to distinguish cytotoxic (IC₅₀ < 10 μM) from cytostatic effects.
- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7, HEK293) to identify tissue-specific responses. For example, 4-ethoxyphenyl derivatives show higher selectivity in breast cancer models .
- Mechanistic Studies : Use Western blotting (e.g., caspase-3 cleavage for apoptosis) or flow cytometry (cell cycle arrest) to clarify modes of action .
Experimental Design & Data Analysis
Q. What controls and replicates are essential for reproducibility in synthesis and bioassays?
- Methodological Answer :
- Synthesis : Include negative controls (no catalyst) and internal standards (e.g., benzophenone) to monitor reaction progress via TLC/HPLC .
- Bioassays : Use triplicate technical replicates and vehicle controls (DMSO < 0.1%) to normalize solvent effects. For enzyme assays, include positive controls (e.g., staurosporine for kinase inhibition) .
Q. How can stability studies (pH, temperature) inform storage and handling protocols?
- Methodological Answer :
- Accelerated Degradation Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of thioxo to carbonyl groups) .
- pH Stability : Test solubility and integrity in buffers (pH 2–9). Thiazolo-pyrimidines are typically stable at pH 5–7 but degrade under strong acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
